![molecular formula C22H31ClN4O B13811995 [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride CAS No. 67905-12-8](/img/structure/B13811995.png)
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a diethylamino group and a methyl group, while the other is attached to a phenacyl group and a trimethylammonium chloride moiety. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)-2-methylaniline. This involves treating the amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenacyl chloride in an alkaline medium to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with trimethylamine to introduce the trimethylammonium chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color and stability.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes or proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-[[4-(Diethylamino)phenyl]azo]benzyl]trimethylammonium chloride: Similar structure but lacks the methyl group on the aromatic ring.
[4-[[4-(Dimethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The presence of the diethylamino group and the specific positioning of the methyl group in [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride confer unique electronic and steric properties, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific binding or reactivity profiles.
Propriétés
Numéro CAS |
67905-12-8 |
|---|---|
Formule moléculaire |
C22H31ClN4O |
Poids moléculaire |
403.0 g/mol |
Nom IUPAC |
[2-[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H31N4O.ClH/c1-7-25(8-2)20-13-14-21(17(3)15-20)24-23-19-11-9-18(10-12-19)22(27)16-26(4,5)6;/h9-15H,7-8,16H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
DKBLEALIIXWHPE-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
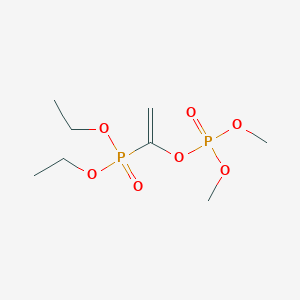
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
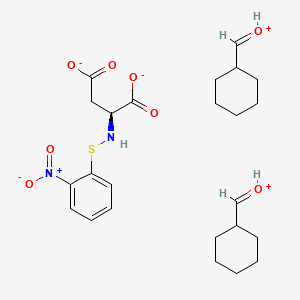
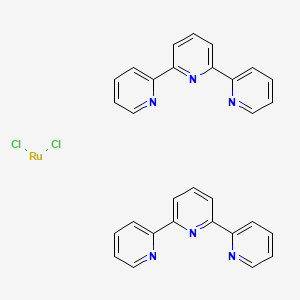

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
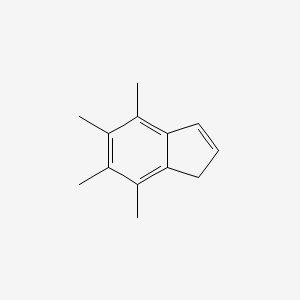
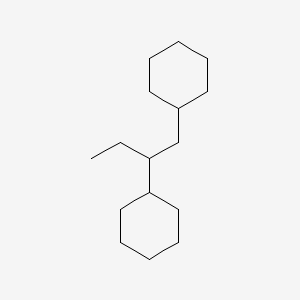
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
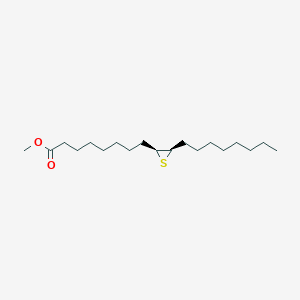
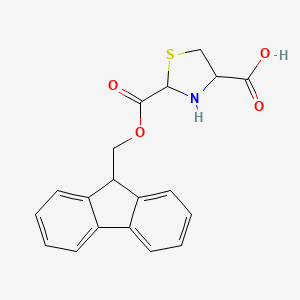
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
